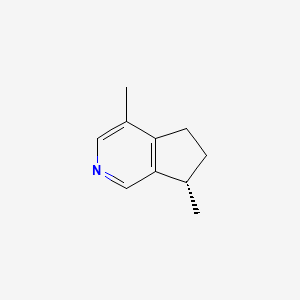![molecular formula C33H60N4O11 B1206194 (2R)-5-amino-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-(hexadecanoylamino)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-oxopentanoic acid CAS No. 78408-99-8](/img/structure/B1206194.png)
(2R)-5-amino-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-(hexadecanoylamino)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-5-amino-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-(hexadecanoylamino)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-oxopentanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-5-amino-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-(hexadecanoylamino)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-oxopentanoic acid involves several steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The process typically begins with the protection of amino and hydroxyl groups, followed by the formation of peptide bonds through coupling reactions. The final steps involve deprotection and purification to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of coupling and deprotection efficiently, ensuring consistency and scalability. Reaction conditions such as temperature, pH, and solvent choice are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2R)-5-amino-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-(hexadecanoylamino)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions can target the carbonyl groups, converting them back to hydroxyl groups.
Substitution: Functional groups can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
(2R)-5-amino-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-(hexadecanoylamino)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-oxopentanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying protein-ligand interactions.
Industry: It can be used in the production of specialized materials with specific properties, such as biocompatible polymers.
Mechanism of Action
The mechanism by which (2R)-5-amino-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-(hexadecanoylamino)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-oxopentanoic acid exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins, where the compound can act as an inhibitor or activator. The pathways involved often include signal transduction mechanisms, where binding of the compound to its target triggers a cascade of cellular events.
Comparison with Similar Compounds
Similar Compounds
- (2R)-5-amino-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-(octadecanoylamino)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-oxopentanoic acid
- (2R)-5-amino-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-(dodecanoylamino)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-oxopentanoic acid
Uniqueness
The uniqueness of (2R)-5-amino-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-(hexadecanoylamino)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-oxopentanoic acid lies in its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties. This makes it particularly valuable for applications requiring precise molecular interactions.
Properties
CAS No. |
78408-99-8 |
|---|---|
Molecular Formula |
C33H60N4O11 |
Molecular Weight |
688.8 g/mol |
IUPAC Name |
(2R)-5-amino-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-(hexadecanoylamino)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C33H60N4O11/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(40)37-27-29(28(41)24(20-38)48-33(27)46)47-22(3)31(43)35-21(2)30(42)36-23(32(44)45)18-19-25(34)39/h21-24,27-29,33,38,41,46H,4-20H2,1-3H3,(H2,34,39)(H,35,43)(H,36,42)(H,37,40)(H,44,45)/t21-,22?,23+,24+,27+,28+,29+,33-/m0/s1 |
InChI Key |
PXJKUDSRRQSVIW-MKANCOBZSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC1C(C(C(OC1O)CO)O)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O)CO)O)OC(C)C(=O)N[C@@H](C)C(=O)N[C@H](CCC(=O)N)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1C(C(C(OC1O)CO)O)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O |
Synonyms |
N-PA-Mur-Ala-isoGln N-palmitoylmuramyl-alanyl-isoglutamine NP-MDP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[[cyclopentyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-8-methyl-1H-quinolin-2-one](/img/structure/B1206127.png)

![1-(2,5-Dimethoxyphenyl)-2-[[5-(2-furanyl)-4-propyl-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1206129.png)
![2-[[4-(2,5-dimethylphenyl)-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B1206130.png)
![N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-amine](/img/structure/B1206131.png)



